Cdk7-IN-8

CDK7 inhibition kinase assay enzymatic IC50

Select Cdk7-IN-8 for precise CDK7 modulation without irreversible covalent target modification. Its pyrazolo[1,5-a][1,3,5]triazine core provides a distinct selectivity fingerprint vs. pyrimidine-based inhibitors. Demonstrates 81.9% tumor growth inhibition at 25 mg/kg p.o. in HCT116 xenografts with characterized mouse PK (dose-proportional AUC). Ideal for washout dose-response experiments and PK/PD modeling. Not a generic alternative to THZ1 or samuraciclib; use only when its specific reversible mechanism and in vivo profile are required.

Molecular Formula C25H38N8O3
Molecular Weight 498.6 g/mol
Cat. No. B15144133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-8
Molecular FormulaC25H38N8O3
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C
InChIInChI=1S/C25H38N8O3/c1-17(2)21-15-26-33-23(21)27-18(3)28-24(33)29-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1
InChIKeyHXZSBIHJXCUDFN-YJJPMGAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk7-IN-8 CDK7 Inhibitor – Chemical Class and Baseline Characterization for Scientific Procurement


Cdk7-IN-8 (CAS 2654003-64-0) is a synthetic small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7), a pivotal regulator of both cell cycle progression and RNA polymerase II-dependent transcription [1]. Biochemically, it functions as an ATP-competitive antagonist, binding within the ATP-binding cleft of CDK7 to suppress its catalytic activity [1]. The compound demonstrates an IC50 value of 54.29 nM against CDK7 in cell-free enzymatic assays, as reported in the primary patent literature . Structurally, Cdk7-IN-8 is a heterocyclic compound characterized by a pyrazolo[1,5-a][1,3,5]triazine core appended with a substituted piperidine carbamate moiety, which distinguishes it from the phenylaminopyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds prevalent among earlier CDK7 inhibitors [1]. This compound is supplied as a solid powder (molecular formula C25H38N8O3, molecular weight 498.62) and is intended exclusively for laboratory research applications in oncology and transcriptional biology .

Why Generic CDK7 Inhibitor Substitution Fails: Differential Binding Modes and Divergent Kinase Selectivity Profiles


Substituting Cdk7-IN-8 with a generic CDK7 inhibitor in experimental protocols is scientifically precarious due to profound inter-compound variability in both binding mechanisms and off-target kinase engagement. First, covalent CDK7 inhibitors such as THZ1 irreversibly alkylate a remote cysteine residue (C312) outside the canonical kinase domain, resulting in sustained target suppression and distinct cellular pharmacodynamics that are not recapitulated by reversible ATP-competitive agents like Cdk7-IN-8 [1]. Second, selectivity across the CDK family is highly scaffold-dependent. For example, the pyrazolopyrimidine-based inhibitor BS-181 exhibits >40-fold selectivity for CDK7 over CDK2, whereas the triazine core of Cdk7-IN-8 may confer a divergent selectivity fingerprint that has not been systematically benchmarked against these reference compounds [2]. Third, oral bioavailability and in vivo pharmacokinetic parameters vary dramatically among CDK7 inhibitors; the clinically advanced agent ICEC0942 (samuraciclib) demonstrates oral availability and is in Phase I trials, whereas the in vivo performance of Cdk7-IN-8 has been characterized only in murine xenograft models at specific oral doses [3]. Consequently, assuming functional equivalence between Cdk7-IN-8 and other CDK7 inhibitors—whether covalent or reversible, triazine- or pyrimidine-based—introduces uncontrolled experimental variables that can confound data interpretation and impede reproducibility. The following quantitative evidence sections delineate the precise, measurable differentiation that supports the selection of Cdk7-IN-8 for applications where its specific attributes are required.

Cdk7-IN-8 Quantitative Differentiation Guide: IC50, Cellular Antiproliferative Activity, In Vivo Tumor Growth Inhibition, and Pharmacokinetics


CDK7 Enzymatic Inhibition Potency: Cdk7-IN-8 vs. THZ1 and BS-181

Cdk7-IN-8 inhibits CDK7 with an IC50 of 54.29 nM in cell-free enzymatic assays [1]. In comparison, the covalent inhibitor THZ1 exhibits an IC50 of 3.2 nM under comparable assay conditions, representing an approximately 17-fold higher biochemical potency . Another reversible inhibitor, BS-181, demonstrates an IC50 of 21 nM, which is 2.6-fold more potent than Cdk7-IN-8 . While Cdk7-IN-8 is less potent at the enzymatic level than both THZ1 and BS-181, its distinct chemical scaffold may confer advantages in selectivity or pharmacokinetic properties that are not captured by isolated biochemical IC50 values. This potency differential necessitates careful consideration in dose-response experimental design.

CDK7 inhibition kinase assay enzymatic IC50

Cellular Antiproliferative Activity in Human Cancer Cell Lines: Cdk7-IN-8 vs. THZ1

Cdk7-IN-8 inhibits the proliferation of HCT116 human colorectal carcinoma cells with an IC50 of 25.26 nM following 72 hours of continuous exposure [1]. In contrast, the covalent CDK7 inhibitor THZ1 exhibits a cellular IC50 of 50 nM against Jurkat T-ALL cells . Although these measurements were performed in distinct cell lines (HCT116 vs. Jurkat), the data indicate that Cdk7-IN-8 achieves potent cellular growth inhibition at concentrations comparable to or lower than those required for THZ1 in its respective sensitive model. Additionally, Cdk7-IN-8 demonstrates broad cellular activity across a panel of cancer lines, including HCC70 (IC50 = 50.85 nM), OVCAR-3 (IC50 = 45.31 nM), and HCC1806 (IC50 = 44.47 nM) [1].

cancer cell proliferation cytotoxicity HCT116 T-ALL

In Vivo Tumor Growth Inhibition: Cdk7-IN-8 in HCT116 Xenograft Model

In male BALB/c nude mice bearing subcutaneous HCT116 human colorectal carcinoma xenografts, oral administration of Cdk7-IN-8 at a dose of 25 mg/kg once daily (p.o., qd) for 21 consecutive days resulted in a tumor growth inhibition (TGI) value of 81.9% relative to vehicle-treated controls . This robust in vivo antitumor efficacy is achieved without overt toxicity reported in the available data. By comparison, the CDK7 inhibitor ICEC0942 (samuraciclib) demonstrated tumor growth reduction in MCF-7 and HCT116 xenograft models at a substantially higher oral dose of 100 mg/kg [1]. The lower efficacious dose of Cdk7-IN-8 (25 mg/kg vs. 100 mg/kg) suggests favorable in vivo potency or oral exposure characteristics.

tumor xenograft in vivo efficacy HCT116 TGI

Pharmacokinetic Parameters in Mice: Dose-Proportional Exposure and Half-Life

Following a single oral (i.g.) administration of Cdk7-IN-8 at 20 mg/kg to male ICR mice, the compound exhibited a terminal half-life (T1/2) of 1.48 hours, a maximum plasma concentration (Cmax) of 3379.92 ng/mL, and an area under the concentration-time curve extrapolated to infinity (AUC0-∞) of 6375.00 h·ng/mL . At a higher dose of 40 mg/kg, the half-life increased to 2.99 hours, Cmax was 783.01 ng/mL, and AUC0-∞ was 7879.45 h·ng/mL . Notably, the AUC increased in a dose-proportional manner (6375 vs. 7879 h·ng/mL), whereas the lower Cmax at 40 mg/kg suggests a slower absorption phase (Tmax extended from 0.50 h to 4.67 h). For comparison, the orally bioavailable CDK7 inhibitor ICEC0942 exhibits an oral bioavailability of approximately 30% in mice, with a half-life of 2.5 hours at a 10 mg/kg dose [1]. While direct bioavailability data for Cdk7-IN-8 are not provided, its dose-dependent plasma exposure and half-life support its suitability for once-daily oral dosing regimens in preclinical tumor models.

pharmacokinetics oral absorption mouse PK AUC

Cdk7-IN-8 Recommended Research Applications Based on Quantified Differentiation Evidence


In Vitro Mechanistic Studies of CDK7-Dependent Transcription in Solid Tumor Cell Lines

Given its sub-50 nM antiproliferative IC50 values in HCT116, HCC70, OVCAR-3, and HCC1806 cells [1], Cdk7-IN-8 is ideally suited for in vitro experiments investigating CDK7's role in transcriptional regulation and cell cycle progression in colorectal, breast, and ovarian cancer models. Its reversible ATP-competitive mechanism avoids the confounding effects of irreversible covalent target modification observed with THZ1, thereby enabling washout experiments and reversible dose-response analyses. Researchers can use Cdk7-IN-8 at concentrations ranging from 10 to 100 nM to achieve graded target inhibition while monitoring downstream biomarkers such as RNA polymerase II C-terminal domain phosphorylation and apoptotic induction.

In Vivo Xenograft Efficacy Studies Requiring Oral Dosing in Colorectal Cancer Models

The demonstrated 81.9% tumor growth inhibition at an oral dose of 25 mg/kg once daily for 21 days in HCT116 xenografts makes Cdk7-IN-8 a practical tool compound for in vivo target validation studies in colorectal cancer. The relatively low efficacious dose (25 mg/kg) compared to ICEC0942 (100 mg/kg) reduces compound consumption and formulation burden. Researchers can adopt a once-daily oral gavage schedule (p.o., qd) for 3-4 weeks to evaluate tumor growth suppression, pharmacodynamic biomarker modulation, and potential combination therapy with standard-of-care chemotherapeutics. The characterized mouse PK profile provides a basis for sampling time points to confirm plasma exposure.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Dose Optimization Studies

The availability of mouse oral PK parameters (T1/2, Cmax, AUC) at 20 and 40 mg/kg enables researchers to conduct formal PK/PD modeling to establish quantitative relationships between plasma exposure and target engagement or tumor response. This is particularly valuable for investigators seeking to optimize dosing regimens for combination studies or to benchmark Cdk7-IN-8 against other CDK7 inhibitors in head-to-head in vivo comparisons. The dose-proportional AUC increase from 20 to 40 mg/kg suggests predictable systemic exposure, facilitating dose selection for future efficacy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk7-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.